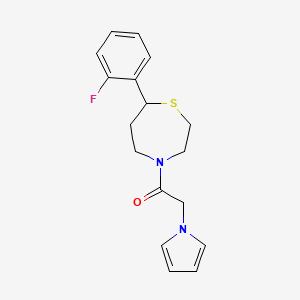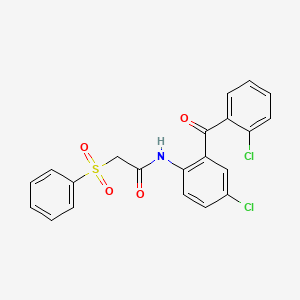
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide, also known as TAK-242, is a small molecule compound that has been extensively studied for its anti-inflammatory properties. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various inflammatory diseases.
Wirkmechanismus
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key mediator of the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This compound binds to the intracellular domain of TLR4 and prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in models of neuroinflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the regulation of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide is its selectivity for TLR4 signaling, which allows for a more targeted approach to the treatment of inflammatory diseases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide. One area of interest is the development of more stable analogs of this compound that may have improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer, is an area of active research.
Synthesemethoden
The synthesis of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form 2-(5-nitro-2-pyridyl)benzoic acid. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form (E)-2-(5-nitro-2-pyridyl)vinylthiophene-3-carboxylic acid. The final step involves the reaction of this intermediate with cyanoacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce inflammation in various animal models of inflammatory diseases. This compound has also been shown to have neuroprotective effects in models of neuroinflammation.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-11-12(10-13-4-3-9-22-13)17(21)20-16-7-1-6-15-14(16)5-2-8-19-15/h1-10H,(H,20,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNUHDBNNEWSO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)

![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)
![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2639229.png)
acetate](/img/structure/B2639232.png)


![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)


